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Compound of Interest

Compound Name: Pentadecan-8-ol

Cat. No.: B157577

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Pentadecan-8-ol, a secondary long-chain fatty alcohol. The information presented herein is
essential for the structural elucidation, identification, and purity assessment of this compound in
research and development settings, particularly within the pharmaceutical and chemical
industries. This document details quantitative spectroscopic data, outlines the experimental
protocols for data acquisition, and provides a visual representation of the analytical workflow.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for Pentadecan-8-ol (C1sHs20,
Molar Mass: 228.41 g/mol ). Due to the limited availability of experimentally derived public data,
the Nuclear Magnetic Resonance (NMR) data presented is based on validated prediction
models.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data for Pentadecan-8-ol
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~3.60 Multiplet 1H H-8 (CH-OH)
~1.50 Multiplet 4H H-7, H-9 (CH2)

) H-2 to H-6, H-10 to H-
~1.27 Broad Singlet 20H
14 (CHz2)

~0.88 Triplet 6H H-1, H-15 (CHs)
Variable Broad Singlet 1H OH

Note: The chemical shift of the hydroxyl proton (OH) is variable and dependent on factors such
as concentration, solvent, and temperature.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted 3C NMR Data for Pentadecan-8-ol

Chemical Shift (8) ppm Carbon Assignment
~72.0 C-8 (CH-OH)

~37.5 C-7,C-9

~31.9 C-13

~29.7 C-5,C-11

~29.3 C-4,C-12

~25.8 C-6, C-10

~22.7 C-2,C-14

~14.1 C-1, C-15

Mass Spectrometry (MS)
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The mass spectrum of Pentadecan-8-ol is characterized by fragmentation patterns typical for
long-chain secondary alcohols. The molecular ion peak (M*) at m/z 228 is often weak or
absent in Electron lonization (El) mass spectrometry.

Table 3: Major Mass Spectral Fragments for Pentadecan-8-ol

miz Proposed Fragment lon Fragmentation Pathway
210 [M - H20]* Dehydration
129 [CoH17]* or [C7H130]* a-cleavage

Cleavage adjacent to the

111 [CsHas]* hydroxyl group with hydrogen
rearrangement

99 [C7Ha1s]* a-cleavage

69 [CsHo]* Further fragmentation

Infrared (IR) Spectroscopy

The FT-IR spectrum of Pentadecan-8-ol displays characteristic absorption bands for aliphatic
alcohols.

Table 4: Characteristic FT-IR Absorption Bands for Pentadecan-8-ol

Wavenumber (cm~?) Functional Group Description

~3330 (broad) O-H Stretching, hydrogen-bonded
Stretching, aliphatic CH2 and

~2925, ~2855 C-H
CHs

~1465 C-H Bending, CH2

~1375 C-H Bending, CHs

~1110 C-O Stretching, secondary alcohol
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Experimental Protocols

The following sections outline the methodologies for acquiring the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Due to the waxy nature of long-chain alcohols at room temperature,
appropriate sample preparation is crucial.

Accurately weigh 10-20 mg of Pentadecan-8-ol into a clean, dry NMR tube.

Add approximately 0.6-0.7 mL of deuterated chloroform (CDClIs).

Gently warm the sample in a water bath to ensure complete dissolution and homogeneity.

If required, a small amount of tetramethylsilane (TMS) can be added as an internal standard
(0 ppm), although most commercially available deuterated solvents contain TMS.

1H NMR Spectroscopy Parameters (Typical for a 400 MHz spectrometer):
e Pulse Program: Standard single-pulse (zg30)

Number of Scans: 16-32

Relaxation Delay: 1-2 seconds

Acquisition Time: 3-4 seconds

Spectral Width: 0-10 ppm

13C NMR Spectroscopy Parameters (Typical for a 100 MHz spectrometer):
e Pulse Program: Proton-decoupled pulse program (zgpg30)

e Number of Scans: 1024-4096 (due to the low natural abundance of 13C)

o Relaxation Delay: 2 seconds
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e Acquisition Time: 1-2 seconds

e Spectral Width: 0-100 ppm

Mass Spectrometry (MS)

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an
Electron lonization (EI) source.

Gas Chromatography (GC) Conditions (Typical):

Column: Non-polar capillary column (e.g., DB-5ms)

Injector Temperature: 250 °C

Carrier Gas: Helium

Oven Temperature Program: Initial temperature of 100 °C, ramped to 280 °C at 10 °C/min.

Mass Spectrometry (MS) Conditions:

lonization Mode: Electron lonization (EI)

lonization Energy: 70 eV

Source Temperature: 230 °C

Mass Range: m/z 40-400

Infrared (IR) Spectroscopy

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR): As Pentadecan-8-ol is a viscous
liquid or a low-melting solid, the ATR technique is highly suitable.

o Ensure the ATR crystal (e.g., diamond) is clean.

e Place a small drop of the molten or liquid Pentadecan-8-ol directly onto the crystal.
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e Acquire the spectrum.

FTIR Spectroscopy Parameters:

e Spectral Range: 4000-400 cm™1
» Resolution: 4 cm—?

e Number of Scans: 16-32

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of
Pentadecan-8-ol.

Spectroscopic Analysis Workflow for Pentadecan-8-ol
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Spectroscopic analysis workflow.

 To cite this document: BenchChem. [Spectroscopic Profile of Pentadecan-8-ol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b157577#spectroscopic-data-of-pentadecan-8-ol]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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